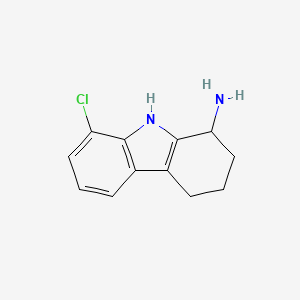

8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Description

Properties

IUPAC Name |

8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1,3,5,10,15H,2,4,6,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYSNOKOSXWELO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Foreword: The Strategic Importance of Substituted Carbazole Scaffolds

In the landscape of modern medicinal chemistry and materials science, the carbazole nucleus stands as a privileged scaffold. Its rigid, planar, and electron-rich nature imparts favorable pharmacokinetic and photophysical properties.[1] The strategic introduction of substituents onto this core allows for the fine-tuning of its biological activity and material characteristics. The target molecule of this guide, 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, is a compelling synthetic target. The presence of a chlorine atom at the 8-position can significantly influence its metabolic stability and binding interactions, while the primary amine at the 1-position offers a crucial handle for further derivatization, making it a valuable building block for drug discovery programs targeting a range of diseases, including cancer and neurodegenerative disorders.[2]

This guide provides a comprehensive overview of a robust synthetic pathway to 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, along with a detailed discussion of the analytical techniques required for its unambiguous characterization. The methodologies described herein are grounded in established chemical principles and are designed to be both reproducible and scalable.

I. Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a multi-step approach, beginning with the construction of the core carbazole ring system. The primary amine at the C1 position can be installed from a corresponding ketone, which in turn can be synthesized via a classical Fischer indole synthesis.

This pathway is advantageous due to the commercial availability and cost-effectiveness of the initial starting materials. The Fischer indole synthesis is a powerful and reliable method for constructing the tetrahydrocarbazole core.[3][4] The subsequent conversion of the ketone to an amine via an oxime intermediate is a high-yielding and well-established transformation.

II. Synthesis of the Key Intermediate: 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

The cornerstone of this synthesis is the acid-catalyzed cyclization of the hydrazone formed from 3-chlorophenylhydrazine and cyclohexanone, a reaction known as the Borsche-Drechsel cyclization, which is a variant of the Fischer indole synthesis.[1][5][6]

Causality Behind Experimental Choices:

-

Acid Catalyst: Glacial acetic acid is a common and effective catalyst for this reaction. It serves to protonate the hydrazone, facilitating the key[5][5]-sigmatropic rearrangement that drives the formation of the indole ring.[4] Stronger acids like sulfuric or polyphosphoric acid can also be used, but may lead to unwanted side reactions or decomposition.[3]

-

Reaction Temperature: The reaction is typically performed at reflux to provide the necessary activation energy for the sigmatropic rearrangement and subsequent cyclization.

-

Workup: Pouring the reaction mixture into water precipitates the crude product, which is generally a solid. This allows for easy isolation by filtration.

Experimental Protocol:

Step 1: Formation of the Phenylhydrazone and In Situ Cyclization

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chlorophenylhydrazine hydrochloride (1.0 eq).

-

Add cyclohexanone (1.0 eq) and glacial acetic acid as the solvent.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration, washing with copious amounts of water to remove residual acid.

-

Dry the crude product under vacuum.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one as a solid.

III. Conversion to the Target Amine

With the ketone intermediate in hand, the next stage involves the introduction of the primary amine at the C1 position. A reliable two-step sequence involving the formation of an oxime followed by its reduction is employed.

Step 2A: Synthesis of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

The ketone is converted to its corresponding oxime by reaction with hydroxylamine hydrochloride.

-

Rationale: The reaction is typically carried out in the presence of a base, such as pyridine or sodium acetate, to neutralize the HCl released from hydroxylamine hydrochloride, driving the equilibrium towards the oxime product. Ethanol is a common solvent for this reaction due to its ability to dissolve both the carbazole starting material and the reagents.

Experimental Protocol:

-

Suspend 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride (1.2 eq) and pyridine (2.0 eq).

-

Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

Add water to precipitate the crude oxime.

-

Collect the solid by vacuum filtration, wash with water, and dry. The crude oxime is often of sufficient purity for the subsequent reduction step.

Step 2B: Reduction of the Oxime to 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

The final step is the reduction of the oxime to the primary amine.

-

Choice of Reducing Agent: Various reducing agents can effect this transformation. A common and effective method is the use of zinc dust in acetic acid. This method is advantageous as it is relatively inexpensive and the reaction conditions are mild. Alternative reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or lithium aluminum hydride (LiAlH₄). However, catalytic hydrogenation may be slow, and LiAlH₄ is a highly reactive and moisture-sensitive reagent requiring stringent anhydrous conditions.

Experimental Protocol:

-

Dissolve the crude 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath and add zinc dust (5.0 eq) portion-wise, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts, washing the filter cake with acetic acid.

-

Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, which will precipitate the crude amine.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine.

-

Purify the product by column chromatography on silica gel.

Sources

- 1. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Borsche-Drechsel Cyclization [drugfuture.com]

- 6. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-depth Technical Guide to the Putative Mechanisms of Action of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Introduction: The compound 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine belongs to the tetrahydrocarbazole class, a privileged structural scaffold in medicinal chemistry.[1][2] While direct pharmacological studies on this specific molecule are not extensively available in public literature, its structural features—a tetrahydrocarbazole core, a chlorine substituent, and a primary amine—suggest several plausible mechanisms of action based on the well-documented biological activities of its chemical relatives.[1][2][3] This guide synthesizes the available evidence for structurally related compounds to propose and technically detail three primary putative mechanisms of action for 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. The insights provided are intended to guide researchers and drug development professionals in formulating hypotheses and designing experiments to elucidate its pharmacological profile.

The tetrahydrocarbazole framework is a core component of numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, antipsychotic, and neuroprotective effects.[1][2][3] This versatility stems from the rigid, tricyclic structure that can be readily functionalized to interact with a variety of biological targets. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we will explore the potential of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine to act as:

-

An Acetylcholinesterase (AChE) Inhibitor

-

A Dopamine D3 Receptor Antagonist

-

An Antioxidant via Free Radical Scavenging

Each proposed mechanism will be discussed in detail, including the underlying biological pathways, comprehensive experimental protocols for validation, and visual representations of the core concepts.

Part 1: Putative Mechanism as an Acetylcholinesterase (AChE) Inhibitor

Scientific Rationale and Causality

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[4] A primary therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for ACh degradation in the synaptic cleft, thereby increasing ACh levels. Numerous studies have identified tetrahydrocarbazole derivatives as potent and selective inhibitors of AChE.[4]

Specifically, research has shown that 6-amino-2,3,4,9-tetrahydro-1H-carbazole is a selective AChE inhibitor.[4] The presence of an amino group on the carbazole ring is a key feature for activity. The title compound, with its amino group at the 1-position, fits this structural profile. It is hypothesized that the carbazole nucleus interacts with the peripheral anionic site (PAS) of AChE, while the protonated amine can form a crucial hydrogen bond with the catalytic anionic subsite (CAS), effectively blocking the enzyme's active site. The chloro-substituent may further enhance binding affinity through hydrophobic interactions within the active site gorge.

Signaling Pathway: Cholinergic Neurotransmission

AChE inhibitors act at the cholinergic synapse. By blocking AChE, they prevent the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft. This enhances the activation of postsynaptic muscarinic and nicotinic receptors, thereby boosting cholinergic signaling.

Caption: Inhibition of Acetylcholinesterase at the Cholinergic Synapse.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol describes a robust and widely used colorimetric assay to determine AChE activity and screen for inhibitors.[5][6][7][8]

Principle: Acetylthiocholine (ATCh) is used as a substrate for AChE. The enzyme hydrolyzes it into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[6] An inhibitor will reduce the rate of this color formation.

Materials and Reagents:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh)

-

Acetylcholinesterase (e.g., from electric eel) solution (1 U/mL in phosphate buffer)

-

8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (Test Compound) stock solution (e.g., 10 mM in DMSO) and serial dilutions

-

96-well clear, flat-bottom microplate

-

Microplate reader with kinetic measurement capability at 412 nm

Procedure:

-

Plate Setup: Prepare wells in triplicate for blank, control (100% activity), and test compound at various concentrations.

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL DMSO (or solvent for the test compound).

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of test compound solution at a specific concentration.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[5]

-

Reaction Initiation: To start the reaction, add 10 µL of the ATCI solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[5][6]

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Part 2: Putative Mechanism as a Dopamine D3 Receptor Antagonist

Scientific Rationale and Causality

The dopamine D3 receptor (D3R) is a key target in the central nervous system for the treatment of neuropsychiatric disorders, including schizophrenia and substance abuse.[9][10] Selective D3R antagonists are sought after for their potential to provide antipsychotic effects with fewer side effects compared to non-selective dopamine antagonists. Recent studies have identified novel carbazole and tetrahydro-β-carboline derivatives as potent and selective D3R antagonists.[9][10]

The structural similarity of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine to these identified D3R ligands suggests it may share this activity. The core scaffold likely interacts with the orthosteric binding site (OBS) of the D3 receptor. The amine group is a common feature in dopamine receptor ligands, often forming a salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TMD3) of the receptor. The chloro-substituted aromatic ring can engage in hydrophobic and/or halogen bonding interactions within the binding pocket, contributing to both affinity and selectivity over the highly homologous D2 receptor.

Signaling Pathway: Dopaminergic Gαi/o-Coupled Pathway

The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Agonist binding to the D3R promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A D3R antagonist would block this pathway by preventing the binding of endogenous dopamine.

Caption: Antagonism of the Dopamine D3 Receptor Signaling Pathway.

Experimental Protocol: In Vitro D3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the D3 receptor.[11][12]

Principle: The assay measures the ability of an unlabeled test compound (the "competitor," e.g., 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine) to displace a specific radiolabeled ligand (e.g., [³H]spiperone) from the D3 receptor. The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity of the test compound.

Materials and Reagents:

-

Cell membranes from a cell line expressing human D3 receptors (e.g., HEK293-hD3R)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with appropriate salts (e.g., 120 mM NaCl)

-

Radioligand: e.g., [³H]spiperone (a high-affinity D2/D3 ligand)

-

Non-specific binding agent: e.g., 10 µM Haloperidol or unlabeled spiperone

-

Test Compound stock solution and serial dilutions

-

96-well filter plates (e.g., GF/B or GF/C) and a vacuum manifold

-

Scintillation cocktail and a liquid scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd, e.g., 1 nM), and cell membranes (e.g., 10-20 µg protein).

-

Non-specific Binding (NSB): Assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding agent (e.g., 10 µM Haloperidol).

-

Competition: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature (or 27-30°C) for 60-120 minutes to allow the binding to reach equilibrium.[11][13]

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail to each vial, allow to equilibrate, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression analysis (e.g., a one-site fit) to determine the IC50 value of the test compound.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Part 3: Putative Mechanism as an Antioxidant

Scientific Rationale and Causality

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases, including neurodegenerative disorders. Carbazole alkaloids, particularly those with hydroxyl or amine substituents, are known to possess significant antioxidant and free radical scavenging properties.[14][15][16] The natural product carazostatin, a carbazole derivative, was first isolated due to its potent free radical scavenging activity.

The mechanism of antioxidant action for carbazole derivatives is attributed to their ability to donate a hydrogen atom from the nitrogen of the pyrrole ring or from a substituent (like an amine or hydroxyl group) to a free radical, thereby neutralizing it.[16] The resulting carbazolyl radical is stabilized by resonance across the aromatic system. The presence of the primary amine at the 1-position and the indole nitrogen in 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine provides potential hydrogen-donating sites, suggesting it could function as an effective free radical scavenger.

Logical Relationship: Free Radical Scavenging

The core of this mechanism is a direct chemical reaction. The antioxidant molecule donates a hydrogen atom (H•) to a stable free radical, such as DPPH• (2,2-diphenyl-1-picrylhydrazyl), quenching the radical and forming a stable, non-radical product.

Caption: Hydrogen atom donation to neutralize a free radical.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol details a simple and common method for evaluating the free radical scavenging activity of a compound.[17][18][19][20]

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH•, it is reduced to the non-radical form, DPPH-H, which is pale yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[20]

Materials and Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test Compound (8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine) stock solution and serial dilutions

-

Positive Control (e.g., Ascorbic acid or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader capable of reading absorbance at 517 nm

Procedure:

-

Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

-

Assay Setup:

-

In a 96-well plate, add 100 µL of the test compound dilutions (or positive control) to the wells.

-

Prepare a control well containing 100 µL of methanol instead of the test compound.

-

-

Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells. Mix gently.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (DPPH solution + methanol) and A_sample is the absorbance of the DPPH solution with the test compound.[18]

-

Plot the percentage of scavenging activity against the logarithm of the test compound concentration to determine the EC50 value (the effective concentration that scavenges 50% of the DPPH radicals).

-

Summary of Putative Activities and Comparative Data

While specific quantitative data for 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unavailable, the following table presents representative data for structurally related compounds to provide context for potential efficacy.

| Biological Target | Related Compound | Activity (IC50/Ki) | Reference Type |

| Acetylcholinesterase (AChE) | 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | Selective AChE Inhibitor | In Vitro Study[4] |

| Butyrylcholinesterase (BChE) | 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl)piperidin-1-ium chloride | 0.11 µM | In Vitro Study[21] |

| Dopamine D3 Receptor (D3R) | ZLG-25 (Carbazole scaffold) | Ki = 685 nM | In Vitro Study[9] |

| Dopamine D2 Receptor (D2R) | ZLG-25 (Carbazole scaffold) | Ki > 10,000 nM | In Vitro Study[9] |

| Free Radical Scavenging | Mahanine (Carbazole alkaloid) | High DPPH scavenging | In Vitro Study[15] |

Conclusion

The structural framework of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine positions it as a compelling candidate for multi-target pharmacological activity. Based on robust evidence from analogous compounds, this guide proposes three primary, testable hypotheses for its mechanism of action: inhibition of acetylcholinesterase, antagonism of the dopamine D3 receptor, and antioxidant activity through free radical scavenging. The detailed experimental protocols provided herein offer a clear roadmap for the empirical validation of these putative mechanisms. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to determine its potential therapeutic applications in neurodegenerative and neuropsychiatric disorders.

References

-

Yuan, Z., et al. (2023). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. Acta Pharmaceutica Sinica B, 13(11), 4553-4577. [Link]

-

Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Tachibana, Y., et al. (2003). Comparison of antioxidative properties of carbazole alkaloids from Murraya koenigii leaves. Journal of Agricultural and Food Chemistry, 51(22), 6461-6467. [Link]

-

Ramírez-Mares, M. V. (2019). Free radical scavenging activity. Protocols.io. [Link]

-

Yuan, Z., et al. (2023). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. PMC. [Link]

-

Zihad, S. M. N. K., et al. (2022). 3.5.3. DPPH Free Radical Scavenging Assay. Bio-protocol, 12(15). [Link]

-

Kukreja, A., et al. (2023). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 85(1), 152-162. [Link]

-

Faghih, Z., et al. (2020). Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. Bioorganic Chemistry, 94, 103383. [Link]

-

Platzer, M., et al. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]

-

Nakagawa, T. (2019). [Total Syntheses of Multi-substituted Carbazole Alkaloids and Phenolic Related Compounds, and Evaluation of Their Antioxidant Activities]. Yakugaku Zasshi, 139(10), 1251-1262. [Link]

-

Toma, V. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

-

Chaudhari, T. Y., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135. [Link]

-

Kopra, K., et al. (2023). Fluorescence based HTS- compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1146313. [Link]

-

Yuan, Z., et al. (2023). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. Semantic Scholar. [Link]

-

Ito, C., et al. (2006). Antioxidative activity of carbazoles from Murraya koenigii leaves. Journal of Agricultural and Food Chemistry, 54(3), 949-954. [Link]

-

ResearchGate. (2025). Antioxidant effects of the highly-substituted carbazole alkaloids and their related carbazoles. ResearchGate. [Link]

-

Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 44-53. [Link]

-

Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. ResearchGate. [Link]

-

Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2631-2642. [Link]

-

DSpace. (n.d.). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace. [Link]

-

ResearchGate. (2025). Comparison of Antioxidative Properties of Carbazole Alkaloids from Murraya koenigii Leaves. ResearchGate. [Link]

-

Zhang, Y., et al. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Bioorganic Chemistry, 115, 105172. [Link]

-

Kim, H., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology, 15, 1386161. [Link]

-

Bashir, M., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13496-13517. [Link]

-

Ghorab, M. M., et al. (2005). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 10(4), 1100-1109. [Link]

-

Waghmare, P. S., et al. (2023). Synthetic strategies and structure-activity relationships of 2-chloro-tetrahydrocarbazolones: privileged organic scaffolds targeting Mycobacterium tuberculosis. Arkivoc, 2024(part ii), 1-15. [Link]

-

Chaudhari, T. Y., & Sarkar, S. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of Advanced Scientific Research, 13(01). [Link]

-

Bettinetti, L., et al. (2002). Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists. Journal of Medicinal Chemistry, 45(21), 4594-4597. [Link]

-

ResearchGate. (2025). SYNTHESIS OF SOME NEW N-SUBSTITUTED-1,2,3,4-TETRAHYDRO CARBAZOLE DERIVATIVES AND STUDY THEIR BIOLOGICAL ACTIVITY. ResearchGate. [Link]

-

IAJESM. (n.d.). Interactions About Tetra Hydro Carbazole: A View. IAJESM. [Link]

-

ResearchGate. (n.d.). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. ResearchGate. [Link]

-

Gutiérrez, M., et al. (n.d.). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. Semantic Scholar. [Link]

-

Obniska, J., et al. (2003). Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. Acta Poloniae Pharmaceutica, 60(6), 451-457. [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. wjarr.com [wjarr.com]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.ut.ee [dspace.ut.ee]

- 13. ricerca.uniba.it [ricerca.uniba.it]

- 14. Comparison of antioxidative properties of carbazole alkaloids from Murraya koenigii leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antioxidative activity of carbazoles from Murraya koenigii leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Free radical scavenging activity [protocols.io]

- 19. bio-protocol.org [bio-protocol.org]

- 20. mdpi.com [mdpi.com]

- 21. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the In Vitro Anticancer Potential of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A Methodological Whitepaper

An In-Depth Technical Guide

Abstract: The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anticancer effects.[1][2] Carbazole derivatives have been shown to exert their cytotoxic effects through diverse mechanisms such as kinase inhibition, DNA intercalation, disruption of microtubule polymerization, and modulation of critical signaling pathways like STAT3.[2][3][4][5] This guide introduces a novel derivative, 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, and provides a comprehensive, field-proven framework for its systematic in vitro evaluation as a potential anticancer agent. We present a logical, multi-phase experimental workflow, from initial cytotoxicity screening to in-depth mechanistic elucidation and in silico target hypothesis generation. This document serves as a technical manual for researchers, scientists, and drug development professionals aiming to characterize novel carbazole-based compounds.

Introduction and Rationale

Carbazole, a tricyclic aromatic heterocycle, has been a focal point of anticancer drug discovery for decades.[1] Its rigid, planar structure allows for effective interaction with various biological targets. Marketed anticancer drugs and numerous clinical candidates feature the carbazole core, validating its importance.[2] The tetrahydrocarbazole substructure, in particular, offers a three-dimensional geometry that can enhance binding affinity and selectivity for specific protein targets.

The subject of this guide, 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, is a novel analogue designed with specific structural features to potentially enhance anticancer activity. The rationale includes:

-

8-Chloro Substitution: The electron-withdrawing chloro group on the benzene ring can modulate the electronic properties of the carbazole system, potentially influencing target binding affinity and metabolic stability.

-

1-Amine Group: The primary amine provides a key site for hydrogen bonding, which is critical for interaction with amino acid residues in the active sites of target proteins. It also serves as a handle for future derivatization to optimize pharmacokinetic properties.

Given the lack of published data on this specific molecule, this guide outlines a robust, hypothesis-driven approach to thoroughly characterize its anticancer profile.

Proposed Synthetic Route

A plausible synthesis of the target compound can be achieved via a multi-step process starting from commercially available reagents. The core tetrahydrocarbazole skeleton is typically formed using the Borsche-Drechsel cyclization or Fischer indole synthesis.[6] A subsequent functional group interconversion strategy is proposed.

Protocol 2.1: Synthesis of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

The synthesis begins with the reaction of 2-chlorophenylhydrazine with cyclohexan-1,3-dione to form a hydrazone, which is then cyclized under acidic conditions (e.g., acetic acid and hydrochloric acid) to yield the corresponding 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one intermediate. This is a variation of the well-established Fischer indole synthesis.[7]

Protocol 2.2: Reductive Amination to Yield the Target Compound

The ketone intermediate is then converted to the primary amine via reductive amination.

-

Oxime Formation: The 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.

-

Reduction: The oxime is subsequently reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Purification: The final product, 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, is purified using column chromatography.

The successful synthesis must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Phase I: Broad-Spectrum Cytotoxicity Screening

The initial step is to determine the compound's general cytotoxic activity across a panel of human cancer cell lines representing diverse tumor types. This provides a foundational understanding of its potency and selectivity.

Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9] It is a widely accepted standard for initial in vitro drug screening due to its reliability and suitability for high-throughput formats.[10][11][12]

Protocol 3.1: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HepG2 [liver]) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13][14]

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[15]

Data Presentation

The resulting IC₅₀ values should be summarized in a clear, tabular format for easy comparison.

| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |

| MCF-7 | Breast Adenocarcinoma | [Experimental Result] | [Experimental Result] |

| A549 | Lung Carcinoma | [Experimental Result] | [Experimental Result] |

| HeLa | Cervical Carcinoma | [Experimental Result] | [Experimental Result] |

| HepG2 | Hepatocellular Carcinoma | [Experimental Result] | [Experimental Result] |

Phase II: Mechanistic Elucidation - Apoptosis Induction

A hallmark of many effective anticancer agents is the ability to induce apoptosis, or programmed cell death. This phase investigates whether the observed cytotoxicity is mediated by apoptosis.

Workflow for Apoptosis Investigation

Caption: Workflow for determining apoptosis induction.

Protocol 4.1: Annexin V-FITC / Propidium Iodide (PI) Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by fluorescently labeled Annexin V.[17] PI is a membrane-impermeant DNA dye that only enters cells with compromised membranes (late apoptotic/necrotic).

-

Cell Treatment: Treat a selected cancer cell line (e.g., the one with the lowest IC₅₀) with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Harvesting: Harvest cells, including any floating cells in the supernatant.

-

Washing: Wash cells twice with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the samples immediately using a flow cytometer. The cell populations will be distributed into four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Protocol 4.2: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key effector enzymes in the apoptotic cascade.[18] Their activation is a central event in apoptosis.[19]

-

Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the compound at various concentrations for a time course (e.g., 6, 12, 24 hours).

-

Assay Reagent: Add a luminogenic caspase-3/7 substrate (e.g., a proluminescent substrate containing the DEVD peptide sequence).

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence using a plate reader. An increase in luminescence corresponds to increased caspase-3/7 activity.

Phase III: Mechanistic Elucidation - Cell Cycle Analysis

Many carbazole derivatives induce cell cycle arrest, preventing cancer cells from progressing through division.[2] Flow cytometry with PI staining is the gold standard for analyzing DNA content and determining the cell cycle distribution.

Protocol 5.1: Cell Cycle Analysis via PI Staining

-

Cell Treatment: Treat cells with the test compound at IC₅₀ concentration for 24 and 48 hours.

-

Harvesting: Harvest all cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.[20][21]

-

Washing: Centrifuge to remove ethanol and wash the cell pellet with PBS.

-

Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[21]

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22] An accumulation of cells in a specific phase indicates cell cycle arrest.

Visualizing Cell Cycle Arrest

Caption: Potential G2/M cell cycle arrest by the compound.

In Silico Analysis: Molecular Docking for Target Hypothesis

To generate hypotheses about the molecular mechanism, in silico molecular docking can predict the binding affinity and mode of interaction of the test compound with known anticancer targets associated with carbazole derivatives.[13][23]

Rationale and Potential Targets

Based on existing literature, prominent targets for carbazole scaffolds include:

-

Tubulin: Many carbazoles inhibit tubulin polymerization, leading to G2/M arrest.[2][5] Docking can be performed at the colchicine binding site.

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs disrupts cell cycle progression.[3][23] CDK2 is a common target.

-

STAT3: The STAT3 signaling pathway is crucial for tumor cell survival and proliferation, and some carbazoles are known STAT3 inhibitors.[4]

Protocol 6.1: Molecular Docking Workflow

-

Ligand Preparation: Generate a 3D structure of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine and perform energy minimization.

-

Target Preparation: Obtain crystal structures of target proteins (e.g., tubulin, CDK2, STAT3) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined active site of the target protein.[14]

-

Analysis: Analyze the results based on binding energy (kcal/mol) and visualize the lowest energy binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).[24]

Conclusion and Future Perspectives

This technical guide provides a comprehensive, structured, and scientifically rigorous framework for the initial in vitro characterization of the novel compound 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis and cell cycle effects, and complementing this with in silico analysis, researchers can build a robust data package to support the compound's potential as an anticancer drug candidate.

Positive outcomes from this workflow—specifically, potent sub-micromolar cytotoxicity, clear induction of apoptosis, and arrest of the cell cycle at a specific phase—would strongly justify advancing the compound to more complex studies, including the identification of its precise molecular target, evaluation in 3D culture models, and eventual in vivo efficacy and safety studies.

References

-

Alley, M. C., et al. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323–2339. [Link]

-

Ceramella, J., et al. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Mini Reviews in Medicinal Chemistry, 20(6), 444–465. [Link]

-

Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

-

Wiley Periodicals LLC. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Medicinal Research Reviews. [Link]

-

Mailyan, A., et al. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. RSC Advances, 9(28), 16047–16067. [Link]

-

National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

-

Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]

-

BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]

-

SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84. [Link]

-

D'Auria, M. V., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4048. [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. [Link]

-

University of Cambridge. Cell Cycle Tutorial Contents. [Link]

-

Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]

-

Taheri, B., et al. (2020). IMIDAZOLE AND CARBAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: MOLECULAR DOCKING STUDIES AND CYTOTOXIC ACTIVITY EVALUATION. Bulletin of the Chemical Society of Ethiopia, 34(2), 377-384. [Link]

-

SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84. [Link]

-

Wang, Y., et al. (2024). Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. European Journal of Medicinal Chemistry, 277, 116773. [Link]

-

Kumar, A., et al. (2021). Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. RSC Advances, 11(48), 30095–30107. [Link]

-

Ashok, D., et al. (2023). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 13(1), 17–33. [Link]

-

ResearchGate. (2020). (PDF) Imidazole and carbazole derivatives as potential anticancer agents: molecular docking studies and cytotoxic activity evaluation. [Link]

-

Capan, I., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. BMC Chemistry, 17(1), 84. [Link]

-

Patel, M. B., & Rajput, S. J. (2017). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 79(4), 553-564. [Link]

-

ResearchGate. (2023). (PDF) Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line. [Link]

-

Al-Hiari, Y. M. (2005). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 10(10), 1269-1278. [Link]

-

Kuberkaret, S. V., et al. (2011). Synthesis and in vitro anticancer activity of 9-chloro-3-cyano-8-fluoro-2-methylthio-4-oxo-4H-pyrimido [2, 1-b][3] benzothiazole and its 2-substituted derivatives. Journal of Chemical and Pharmaceutical Research, 3(5), 20-27. [Link]

-

Thiruvalluvar, A. A., et al. (2010). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o389. [Link]

-

Zięba, A., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(20), 7160. [Link]

-

Eldebss, T. M. A., et al. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H-carbazol-9-yl)propanoic Acid. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 52-60. [Link]

-

Archana, R., et al. (2010). 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2299. [Link]

Sources

- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]

- 13. scispace.com [scispace.com]

- 14. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bioscience.co.uk [bioscience.co.uk]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. assaygenie.com [assaygenie.com]

- 21. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

"antimicrobial potential of substituted tetrahydrocarbazole compounds"

An In-Depth Technical Guide to the Antimicrobial Potential of Substituted Tetrahydrocarbazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Unlocking a Privileged Scaffold in the Fight Against Microbial Resistance

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can serve as the foundation for a new generation of therapeutics. Among these, the 1,2,3,4-tetrahydrocarbazole (THC) nucleus, a prominent subclass of indole alkaloids, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, tricyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling diverse interactions with biological targets. This guide offers a technical deep-dive into the synthesis, antimicrobial evaluation, and structure-activity relationship of substituted tetrahydrocarbazole compounds, providing a robust framework for researchers and drug development professionals aiming to harness their therapeutic potential.

The Synthetic Landscape: Crafting the Tetrahydrocarbazole Core

The biological activity of any compound is intrinsically linked to its chemical structure. Therefore, a robust and versatile synthetic strategy is paramount. The Fischer indole synthesis remains the most common and adaptable method for constructing the tetrahydrocarbazole framework.[3][4] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a cyclohexanone derivative, followed by a[5][5]-sigmatropic rearrangement.

Core Synthesis Protocol: Fischer Indole Synthesis

The choice of catalyst and reaction conditions in the Fischer indole synthesis directly impacts the yield and purity of the final tetrahydrocarbazole derivative. Polyphosphoric acid (PPA) and glacial acetic acid are frequently employed as catalysts.[3][6] Microwave-assisted synthesis has also gained traction as it often leads to shorter reaction times and improved yields.[3]

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the desired substituted phenylhydrazine and cyclohexanone derivative in a suitable solvent, such as glacial acetic acid.

-

Catalyst Addition: Slowly add the acid catalyst (e.g., a catalytic amount of PPA or a larger volume of glacial acetic acid) to the reaction mixture while stirring.

-

Reaction: The reaction can be carried out under conventional heating (reflux) for several hours or in a microwave reactor for a shorter duration.[3][7] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the crude product. The solid is then filtered, washed, and dried. Purification is generally achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[6][8]

Causality Behind Experimental Choices: The acidic medium is crucial for protonating the hydrazone intermediate, which facilitates the subsequent tautomerization and the key[5][5]-sigmatropic rearrangement that forms the C-C bond of the indole ring. The choice between conventional heating and microwave irradiation depends on the desired reaction speed and energy efficiency.

Diversification of the Scaffold: Introducing Substituents

The true potential of tetrahydrocarbazoles lies in the functionalization of the core structure. Substituents can be introduced on both the aromatic ring and the nitrogen atom, significantly influencing the compound's physicochemical properties and biological activity.

-

Aromatic Ring Substitution: This is typically achieved by starting with a pre-substituted phenylhydrazine. For instance, using a 4-chlorophenylhydrazine will result in a chloro-substituted tetrahydrocarbazole.[6]

-

N-Substitution: The nitrogen atom of the indole ring can be readily substituted post-synthesis. For example, reaction with various aromatic acid chlorides in an alkaline medium can yield N-substituted derivatives.[6]

Evaluating Antimicrobial Efficacy: A Multi-tiered Approach

A systematic evaluation of antimicrobial activity is essential to identify promising lead compounds. This process typically begins with broad in vitro screening, followed by more detailed characterization of the most active derivatives, and culminates in in vivo efficacy studies.

In Vitro Screening: The First Line of Assessment

Standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure the reproducibility and comparability of in vitro data.[5][9]

2.1.1. Qualitative Screening: Agar Diffusion Methods

The agar well diffusion and disk diffusion methods are widely used for initial screening due to their simplicity and cost-effectiveness.[5][7]

Step-by-Step Protocol (Agar Well Diffusion):

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour it into sterile Petri dishes.

-

Inoculation: A standardized microbial inoculum (e.g., 0.5 McFarland standard) is uniformly spread over the agar surface.[10]

-

Well Creation: Sterile wells (typically 6 mm in diameter) are punched into the agar.

-

Compound Addition: A defined volume of the test compound solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin for bacteria, ketoconazole for fungi) are also included.[1][11]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Self-Validating System: The inclusion of both a negative (solvent) and a positive (standard antibiotic) control on each plate is critical. The absence of a zone around the solvent well confirms that the solvent is not contributing to the antimicrobial effect, while a clear zone around the standard antibiotic validates the susceptibility of the test organism.

2.1.2. Quantitative Assessment: Minimum Inhibitory Concentration (MIC)

Dilution methods are considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5] The broth microdilution method is particularly favored for its efficiency in testing multiple compounds.

Step-by-Step Protocol (Broth Microdilution):

-

Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized microbial suspension.

-

Controls: Each plate must include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: The plates are incubated under suitable conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

| Parameter | Agar Diffusion | Broth Microdilution |

| Output | Zone of Inhibition (mm) | MIC (µg/mL or mg/L) |

| Nature | Qualitative/Semi-quantitative | Quantitative |

| Throughput | Moderate | High |

| Primary Use | Initial Screening | Potency Determination |

2.1.3. Advanced In Vitro Assays

For lead compounds, further characterization is often necessary:

-

Time-Kill Kinetics: This assay determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) by measuring the rate of bacterial killing over time.[9][12]

-

TLC-Bioautography: This technique is useful for identifying the active components in a mixture by separating them on a TLC plate, which is then overlaid with an inoculated agar medium.[9][13]

In Vivo Efficacy Models: Bridging the Gap to Clinical Relevance

Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their efficacy in a complex biological system.[14] Murine models are commonly used due to their physiological similarities to humans and the availability of well-established infection protocols.[15]

Workflow for a Murine Thigh Infection Model:

Caption: Workflow of a murine thigh infection model for in vivo antimicrobial efficacy testing.

Causality Behind Experimental Choices: Inducing neutropenia (a reduction in neutrophils) creates a more severe infection, making it easier to observe the therapeutic effect of the test compound.[16] The thigh infection model is advantageous as it is a localized infection, which simplifies the quantification of bacterial burden.[15] Comparing the colony-forming units (CFU) per gram of tissue between the treated and control groups provides a quantitative measure of the compound's in vivo activity.[15]

More recently, invertebrate models, such as the locust model, have been proposed for preliminary in vivo screening due to their cost-effectiveness and reduced ethical concerns.[17]

Structure-Activity Relationship (SAR) and Mechanism of Action

Understanding the relationship between a compound's structure and its biological activity is crucial for rational drug design and the optimization of lead compounds.

Decoding the Structure-Activity Relationship (SAR)

Systematic modification of the tetrahydrocarbazole scaffold has yielded valuable insights into the structural requirements for potent antimicrobial activity.

-

Substitution on the Aromatic Ring: The position and electronic nature of substituents on the carbazole's benzene ring can significantly impact activity. For instance, certain halogenated derivatives have shown enhanced antimicrobial effects.[18]

-

N-Substitution: Modification at the N9 position of the indole ring is a common strategy. Attaching various heterocyclic moieties or alkyl chains can modulate the compound's lipophilicity and its interaction with target sites.[1][19]

-

C6-Substitution: Studies have shown that modifications at the C6 position can also lead to derivatives with improved antifungal activity.[19]

Logical Relationship of SAR Studies:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. wjarr.com [wjarr.com]

- 4. Recent approaches to the synthesis of tetrahydrocarbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jetir.org [jetir.org]

- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 13. austinpublishinggroup.com [austinpublishinggroup.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. wjarr.com [wjarr.com]

- 19. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific substituents, such as a chlorine atom at the 8-position and an amine group at the 1-position, can significantly modulate the pharmacological profile of these analogs. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine and its derivatives. We will explore the synthetic strategies, key biological targets, and the influence of structural modifications on their activity, with a particular focus on their potential as neuroprotective agents, specifically as monoamine oxidase (MAO) inhibitors.

Introduction: The Therapeutic Potential of Tetrahydrocarbazoles

Carbazole-containing compounds, both naturally occurring and synthetic, exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The partially saturated tetrahydrocarbazole core offers a three-dimensional structure that can effectively interact with various biological targets.[3] Of particular interest is the development of analogs with neuroprotective properties for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4] Key molecular targets in this area include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[5][6]

The strategic placement of substituents on the tetrahydrocarbazole scaffold is crucial for tuning both the potency and selectivity of these compounds. Halogenation, particularly chlorination, can enhance binding affinity and modulate electronic properties, while the introduction of an amino group can provide a key interaction point for hydrogen bonding with target enzymes. This guide focuses specifically on the 8-chloro-1-amino substitution pattern, a promising but less explored area of tetrahydrocarbazole chemistry.

Synthetic Strategies

The synthesis of the 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine core and its analogs typically involves a multi-step process. The foundational Fischer indole synthesis is a common starting point for constructing the carbazole nucleus.[4]

Core Scaffold Synthesis: Borsche-Drechsel Cyclization

A widely used method for the synthesis of the tetrahydrocarbazole scaffold is the Borsche-Drechsel cyclization, a variation of the Fischer indole synthesis.[7]

Experimental Protocol: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole [7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone in glacial acetic acid.

-

Addition of Hydrazine: To this solution, add phenylhydrazine. For the synthesis of the 8-chloro analog, 2-chlorophenylhydrazine would be the appropriate starting material.

-

Reflux: Heat the reaction mixture to reflux for a specified period (typically 5 minutes to several hours).[7]

-

Crystallization and Isolation: Upon cooling, the 2,3,4,9-tetrahydro-1H-carbazole product will crystallize out of the solution. The crystals can then be isolated by filtration.

Diagram: Borsche-Drechsel Cyclization

Caption: Borsche-Drechsel cyclization for 8-chloro-tetrahydrocarbazole.

Introduction of the 1-Amino Group

The introduction of the amino group at the C1 position can be achieved through various synthetic routes, often starting from the corresponding 1-oxo-tetrahydrocarbazole.

Experimental Protocol: Synthesis of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

-

Oxidation: The 8-chloro-2,3,4,9-tetrahydro-1H-carbazole can be oxidized to the corresponding 1-oxo derivative using a suitable oxidizing agent.

-

Reductive Amination: The resulting ketone can then undergo reductive amination. This involves reacting the ketone with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to yield the desired 1-amino product.

Diagram: Synthesis of the 1-Amino Group

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. op.niscair.res.in [op.niscair.res.in]

- 6. Novel tetrahydrocarbazole benzyl pyridine hybrids as potent and selective butryl cholinesterase inhibitors with neuroprotective and β-secretase inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

"neuroprotective properties of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine"

An In-Depth Technical Guide to the Neuroprotective Potential of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide introduces 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine , a novel derivative with significant, albeit largely unexplored, potential as a neuroprotective agent. Due to the nascent stage of research on this specific molecule, this document serves as a comprehensive technical roadmap. It synthesizes knowledge from structurally related compounds to propose plausible mechanisms of action and provides a rigorous, field-proven framework of experimental protocols to systematically investigate its therapeutic viability for neurodegenerative diseases and acute neurological injury.

Introduction: The Therapeutic Promise of the Tetrahydrocarbazole Scaffold

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. The complex pathophysiology, often involving oxidative stress, neuroinflammation, excitotoxicity, and apoptosis, necessitates the development of pleiotropic therapeutic agents capable of modulating multiple pathological pathways.

The 1,2,3,4-tetrahydrocarbazole (THC) framework has emerged as a promising starting point for the design of such agents.[1] THC derivatives are known to possess a wide range of pharmacological activities, including antibacterial, anticancer, and antipsychotic effects.[1] Notably, various substituted carbazoles have been investigated for their neuroprotective properties, often linked to the inhibition of key enzymes like cholinesterases or the mitigation of oxidative and apoptotic cascades.[2][3]

This guide focuses on 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine , a specific derivative whose neuroprotective profile has not been characterized. The presence of a chlorine atom at the 8-position and a primary amine at the 1-position suggests a unique electronic and steric profile that may confer potent and selective interactions with biological targets in the central nervous system (CNS). This document outlines a logical, multi-stage research program designed to elucidate the neuroprotective potential of this compound, from initial synthesis and in vitro screening to in vivo proof-of-concept.

Hypothesized Mechanisms of Neuroprotection

Based on the established bioactivity of the carbazole family, we can postulate several convergent mechanisms through which 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine may exert its neuroprotective effects. A primary goal of the proposed research is to validate these hypotheses.

-

Antioxidant Activity: Many neurodegenerative conditions involve an overproduction of reactive oxygen species (ROS), leading to cellular damage.[4] Carbazole structures are known to have radical scavenging capabilities.

-

Anti-apoptotic Signaling: The compound may intervene in the programmed cell death pathways that are aberrantly activated in diseased neurons. This could involve the modulation of key enzymes like caspases.

-

Cholinesterase Inhibition: Given the structural similarities to known acetylcholinesterase (AChE) inhibitors, the compound could potentially increase acetylcholine levels in the synaptic cleft, a therapeutic strategy for Alzheimer's disease.[5]

-

Anti-inflammatory Effects: The molecule might suppress the activation of microglia and astrocytes, reducing the production of pro-inflammatory cytokines that contribute to neuronal damage.[4]

The following diagram illustrates the potential interplay of these neuroprotective mechanisms.

Caption: Hypothesized pleiotropic mechanisms of neuroprotection.

Proposed Research & Development Workflow

A structured, phased approach is essential for the efficient evaluation of a novel compound. The workflow should progress from high-throughput in vitro assays to more complex and physiologically relevant in vivo models.

Caption: Phased drug discovery workflow for compound evaluation.

Part 1: Synthesis and Characterization

The synthesis of the tetrahydrocarbazole core is well-established, with the Fischer indole synthesis being a cornerstone method.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the corresponding phenylhydrazine and a cyclohexanone derivative.

A plausible route to synthesize 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine would begin with (2-chlorophenyl)hydrazine and cyclohexanone to form the tetrahydrocarbazole core. Subsequent functional group manipulations, including amination, would yield the target compound. It is imperative that the final product is rigorously purified (e.g., via column chromatography) and its structure confirmed using modern analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Part 2: In Vitro Evaluation of Neuroprotective Efficacy

This phase is designed to rapidly assess the compound's ability to protect neurons from common pathological insults in a controlled environment.

Protocol 2.1: Primary Neuronal Culture and Oxygen-Glucose Deprivation (OGD)

-

Expertise & Rationale: Primary neuronal cultures, while more demanding than cell lines, offer higher physiological relevance. The Oxygen-Glucose Deprivation (OGD) model is a well-validated in vitro analogue of ischemic stroke, inducing cell death pathways relevant to the human condition.[6]

-

Methodology:

-

Culture Preparation: Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups. Plate dissociated neurons onto poly-D-lysine coated 96-well plates and culture for 7-10 days to allow for mature synaptic connections.

-

Compound Pre-treatment: Prepare a stock solution of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10, 25 µM) in culture medium. Pre-incubate the neuronal cultures with the compound for 2 hours.

-

OGD Induction: Replace the culture medium with a glucose-free DMEM. Place the plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) at 37°C for 60-90 minutes.

-

Reperfusion: Remove plates from the chamber and replace the OGD medium with the original, compound-containing culture medium.

-

Incubation: Return the plates to a standard incubator (95% air, 5% CO₂) for 24 hours before assessing cell viability.

-

-

Trustworthiness (Self-Validation): Include a "normoxia" control (no OGD), an "OGD + vehicle (DMSO)" control to establish the baseline level of cell death, and a positive control with a known neuroprotective agent (e.g., fisetin).[7]